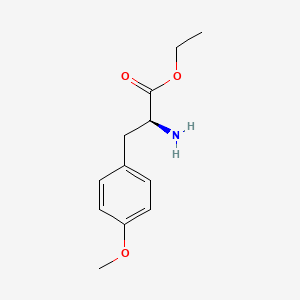

Ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.272. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate, also known as ethyl 4-methoxyphenylalanine, is an amino acid derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C12H17NO3

- Molecular Weight : 223.27 g/mol

- Functional Groups : Amino group, methoxy group, and ethyl ester

The presence of the methoxy group enhances its lipophilicity, which may influence its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound acts as a substrate for specific enzymes involved in amino acid metabolism. It can modulate metabolic pathways by influencing enzyme activities related to neurotransmitter synthesis and degradation.

- Receptor Binding : Its structural similarity to phenylalanine allows it to interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways .

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

1. Neurotransmission Modulation

Research indicates that this compound may influence neurotransmitter systems. Its ability to act as a substrate for enzymes involved in neurotransmitter synthesis positions it as a candidate for further investigation in neuropharmacology.

2. Antimicrobial Activity

In studies assessing antimicrobial properties, compounds structurally related to this compound have shown selective activity against Chlamydia species. This suggests potential applications in developing treatments for chlamydial infections .

3. Anti-inflammatory Potential

The compound's interaction with inflammatory pathways indicates possible therapeutic applications in treating inflammatory diseases. Its ability to inhibit specific enzymes could be leveraged in drug development targeting conditions characterized by excessive inflammation .

Research Findings and Case Studies

Several case studies and research findings provide insight into the biological activity of this compound:

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

Ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate is utilized in the synthesis of various pharmaceutical compounds. It serves as a key intermediate for the preparation of optically active derivatives, which are crucial in drug development due to their specific biological activities. For instance, this compound is involved in the synthesis of Diltiazem, a medication used to treat hypertension and angina .

Mechanistic Studies

Recent studies have highlighted the compound's role in molecular docking and pharmacodynamics. Research indicates that it interacts favorably with biological targets, demonstrating moderate binding affinity with serum albumin, which is essential for understanding its pharmacokinetic properties . The compound's structural features contribute to its bioactivity, making it a valuable scaffold for drug design.

Neuroprotective Applications

Potential Neuroprotective Agent

The structural similarity of this compound to neurotransmitters suggests that it may interact with neurotransmitter receptors, offering potential neuroprotective effects. Studies have shown that compounds with similar structures exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter activity and reducing oxidative stress.

Treatment of Metabolic Diseases

Insulin Resistance Syndrome

this compound has been investigated for its therapeutic potential in treating metabolic diseases associated with insulin resistance. Patent literature indicates that this compound and its crystalline forms can be used to formulate medicaments aimed at managing conditions like type 2 diabetes . The compound's ability to influence metabolic pathways makes it a candidate for further research in this area.

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of this compound demonstrated effective methods for producing optically active derivatives with high purity. The researchers utilized enzymatic resolution techniques to enhance yield and enantiomeric excess, facilitating further pharmaceutical applications .

Case Study 2: Neuroprotection

In a neuropharmacological study, the compound was evaluated for its protective effects against neuronal damage induced by oxidative stress. Results indicated that this compound exhibited significant neuroprotective properties, supporting its potential use in treating neurodegenerative conditions.

Propriétés

IUPAC Name |

ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9/h4-7,11H,3,8,13H2,1-2H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDSNVUGGUKPKE-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.